molecular formula C11H9N3O2S B4599942 (5E)-1-acetyl-5-(pyridin-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-one

(5E)-1-acetyl-5-(pyridin-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-one

Cat. No.: B4599942
M. Wt: 247.28 g/mol
InChI Key: MFJUKBYNDKJBKV-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-1-acetyl-5-(pyridin-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-one: is a heterocyclic compound that features a unique combination of functional groups, including an imidazolidinone core, a pyridine ring, and a thione group

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic structures, which are of interest in the development of new materials and catalysts.

Biology: In biological research, this compound can serve as a probe to study enzyme interactions and binding affinities due to its unique structural features.

Industry: In the industrial sector, the compound can be used in the development of new polymers and materials with specific properties, such as enhanced thermal stability or conductivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5E)-1-acetyl-5-(pyridin-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-one typically involves the condensation of a pyridine derivative with an imidazolidinone precursor under specific reaction conditions. One common method involves the use of a base catalyst to facilitate the formation of the desired product through a nucleophilic addition-elimination mechanism.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thione group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazolidinone ring, potentially converting it to a more saturated form.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated imidazolidinone derivatives.

    Substitution: Various substituted pyridine derivatives.

Mechanism of Action

The mechanism by which (5E)-1-acetyl-5-(pyridin-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-one exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

  • (2E)-2-(Pyridin-3-ylmethylidene)-2,3-dihydro-1H-indene-1,3-dione
  • 3-(Pyridin-3-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]thiazol-5-amine

Uniqueness: Compared to similar compounds, (5E)-1-acetyl-5-(pyridin-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-one stands out due to its combination of an imidazolidinone core and a thione group, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(5E)-1-acetyl-5-(pyridin-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2S/c1-7(15)14-9(10(16)13-11(14)17)5-8-3-2-4-12-6-8/h2-6H,1H3,(H,13,16,17)/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJUKBYNDKJBKV-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=CC2=CN=CC=C2)C(=O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1/C(=C/C2=CN=CC=C2)/C(=O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-1-acetyl-5-(pyridin-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-one

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